N-[(E)-(4-bromophenyl)methylidene]-2-methyl-5-nitroaniline
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Overview
Description
(E)-1-(4-BROMOPHENYL)-N-(2-METHYL-5-NITROPHENYL)METHANIMINE is an organic compound that belongs to the class of imines It is characterized by the presence of a bromophenyl group and a nitrophenyl group attached to a methanimine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(4-BROMOPHENYL)-N-(2-METHYL-5-NITROPHENYL)METHANIMINE typically involves the condensation reaction between 4-bromoaniline and 2-methyl-5-nitrobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of (E)-1-(4-BROMOPHENYL)-N-(2-METHYL-5-NITROPHENYL)METHANIMINE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Types of Reactions:
Oxidation: (E)-1-(4-BROMOPHENYL)-N-(2-METHYL-5-NITROPHENYL)METHANIMINE can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of phenol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium hydroxide or other nucleophilic reagents in aqueous or alcoholic solutions.
Major Products:
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Amino derivatives.
Substitution: Phenol derivatives and other substituted products.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (E)-1-(4-BROMOPHENYL)-N-(2-METHYL-5-NITROPHENYL)METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromophenyl group may also contribute to the compound’s binding affinity to its targets.
Comparison with Similar Compounds
(E)-1-(4-BROMOPHENYL)-N-(2-METHYL-5-NITROPHENYL)METHANIMINE can be compared with other similar compounds, such as:
(E)-1-(4-CHLOROPHENYL)-N-(2-METHYL-5-NITROPHENYL)METHANIMINE: Similar structure but with a chlorine atom instead of a bromine atom.
(E)-1-(4-FLUOROPHENYL)-N-(2-METHYL-5-NITROPHENYL)METHANIMINE: Similar structure but with a fluorine atom instead of a bromine atom.
(E)-1-(4-IODOPHENYL)-N-(2-METHYL-5-NITROPHENYL)METHANIMINE: Similar structure but with an iodine atom instead of a bromine atom.
The uniqueness of (E)-1-(4-BROMOPHENYL)-N-(2-METHYL-5-NITROPHENYL)METHANIMINE lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C14H11BrN2O2 |
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Molecular Weight |
319.15 g/mol |
IUPAC Name |
1-(4-bromophenyl)-N-(2-methyl-5-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H11BrN2O2/c1-10-2-7-13(17(18)19)8-14(10)16-9-11-3-5-12(15)6-4-11/h2-9H,1H3 |
InChI Key |
ZWSSPFXMSQKXID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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